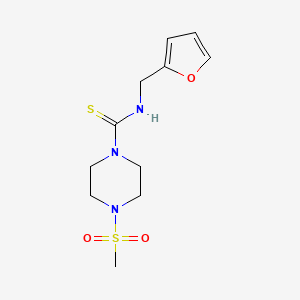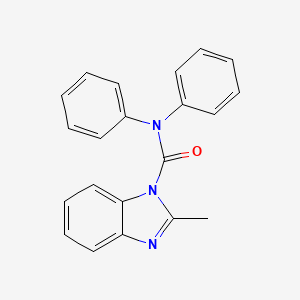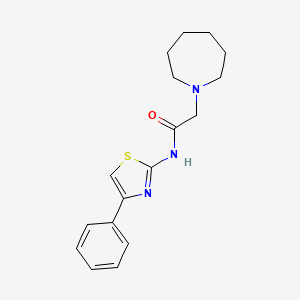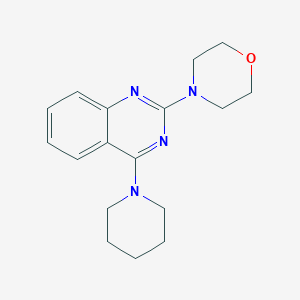
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as FN-1501, is a small molecule compound that has gained attention due to its potential therapeutic applications. FN-1501 is a piperazine derivative and belongs to the class of compounds known as carbothioamides.
作用機序
The mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are involved in inflammation. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been found to have antiviral properties, inhibiting the replication of certain viruses.
実験室実験の利点と制限
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easier to synthesize and study. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have low toxicity, making it a safer compound to work with. However, one limitation of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of research is the development of more efficient synthesis methods for N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could increase its yield and purity. Another area of research is the study of the mechanism of action of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which could lead to the development of more targeted therapies. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in the treatment of cancer, inflammation, and viral infections could be further explored. Finally, the development of more soluble forms of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide could increase its efficacy in laboratory experiments.
合成法
The synthesis of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2-furylacetonitrile with methylsulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide obtained by this method is around 50%.
科学的研究の応用
N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-(2-furylmethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been found to be effective against drug-resistant bacteria and fungi.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-19(15,16)14-6-4-13(5-7-14)11(18)12-9-10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOWCNQTGOAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)


![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)